![molecular formula C15H18O3 B14212630 benzoic acid;(1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol CAS No. 825613-49-8](/img/structure/B14212630.png)
benzoic acid;(1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;(1R,2S,5S)-bicyclo[321]oct-3-en-2-ol is a compound that combines the properties of benzoic acid and a bicyclic alcohol Benzoic acid is a simple aromatic carboxylic acid, while the bicyclo[321]oct-3-en-2-ol structure is a bicyclic compound with a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;(1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol typically involves the reaction of benzoic acid derivatives with bicyclic alcohols. One common method is the esterification of benzoic acid with (1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up for large-scale production. Additionally, the use of microreactors can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid;(1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the bicyclic structure can be oxidized to form a ketone.
Reduction: The carboxylic acid group in benzoic acid can be reduced to form benzyl alcohol.
Substitution: The aromatic ring in benzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitrobenzoic acid or halobenzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid;(1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzoic acid;(1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the bicyclic structure can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. The aromatic ring in benzoic acid can also participate in π-π interactions with other aromatic compounds, influencing their behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
(1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol: A bicyclic alcohol with potential biological activity.
Uniqueness
Benzoic acid;(1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol is unique due to the combination of the aromatic carboxylic acid and the bicyclic alcohol. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components.
Eigenschaften
CAS-Nummer |
825613-49-8 |
|---|---|
Molekularformel |
C15H18O3 |
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
benzoic acid;(1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol |
InChI |
InChI=1S/C8H12O.C7H6O2/c9-8-4-2-6-1-3-7(8)5-6;8-7(9)6-4-2-1-3-5-6/h2,4,6-9H,1,3,5H2;1-5H,(H,8,9)/t6-,7-,8-;/m1./s1 |
InChI-Schlüssel |
IJLPHQCEUWSZRW-QTPPMTSNSA-N |
Isomerische SMILES |
C1C[C@@H]2C[C@H]1C=C[C@H]2O.C1=CC=C(C=C1)C(=O)O |
Kanonische SMILES |
C1CC2CC1C=CC2O.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Methanesulfonyl)amino]-N-methylmethanesulfonamide](/img/structure/B14212555.png)

![2-[3-[2-(2-methylanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B14212562.png)
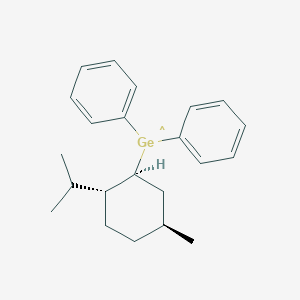
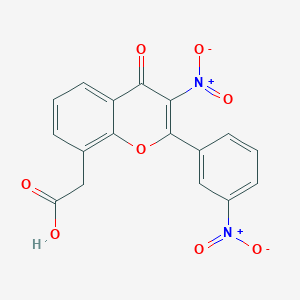
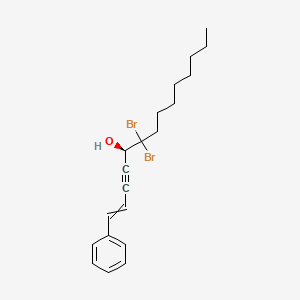
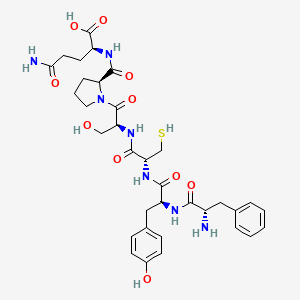
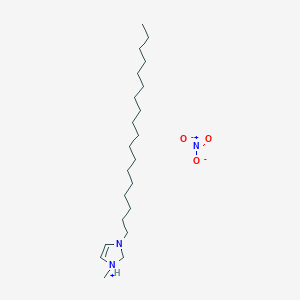

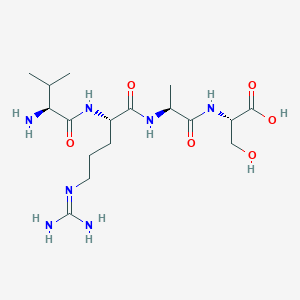
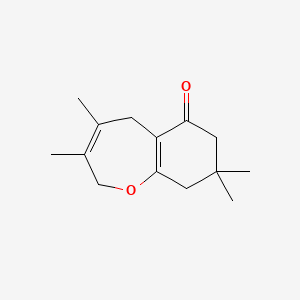
![2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene](/img/structure/B14212619.png)

